
(5-(2-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2-(Trifluorometil)fenil)-1H-imidazol-2-il)metanamina: es un compuesto químico caracterizado por la presencia de un grupo trifluorometil unido a un anillo fenilo, que a su vez está conectado a un anillo imidazol
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de (5-(2-(Trifluorometil)fenil)-1H-imidazol-2-il)metanamina generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la reacción de acoplamiento de Suzuki–Miyaura, que se aplica ampliamente para la formación de enlaces carbono-carbono. Esta reacción involucra el acoplamiento de un haluro de arilo con un compuesto organoboro en presencia de un catalizador de paladio . Las condiciones de reacción son generalmente suaves y se pueden realizar a temperatura ambiente, lo que la hace adecuada para sintetizar moléculas complejas.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la aplicación a gran escala de la reacción de acoplamiento de Suzuki–Miyaura, utilizando reactores automatizados y sistemas de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactivos de alta pureza y el control estricto de los parámetros de reacción son cruciales para garantizar la consistencia y la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: (5-(2-(Trifluorometil)fenil)-1H-imidazol-2-il)metanamina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde el grupo amino puede ser reemplazado por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Azida de sodio en dimetilformamida (DMF).
Principales productos formados:
Oxidación: Formación de derivados de imidazol correspondientes con grupos funcionales oxidados.
Reducción: Formación de derivados de imidazol reducidos.
Sustitución: Formación de derivados de imidazol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: En la síntesis orgánica, (5-(2-(Trifluorometil)fenil)-1H-imidazol-2-il)metanamina se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología y Medicina: Puede utilizarse en el diseño de fármacos, particularmente aquellos que se dirigen a enzimas y receptores involucrados en diversas enfermedades .
Industria: En el sector industrial, (5-(2-(Trifluorometil)fenil)-1H-imidazol-2-il)metanamina se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para aplicaciones en electrónica, agroquímicos y ciencia de polímeros .
Mecanismo De Acción
El mecanismo de acción de (5-(2-(Trifluorometil)fenil)-1H-imidazol-2-il)metanamina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo trifluorometil mejora la lipofilia y las propiedades de extracción de electrones del compuesto, lo que le permite modular la actividad de sus objetivos de manera efectiva. El anillo imidazol puede participar en enlaces de hidrógeno e interacciones π-π, contribuyendo aún más a su actividad biológica .
Comparación Con Compuestos Similares
Compuestos similares:
- (2-(Trifluorometil)fenil)metanamina
- (4-(Trifluorometil)fenil)metanamina
- (2-Cloro-5-(trifluorometil)fenil)metanamina
Singularidad: En comparación con compuestos similares, (5-(2-(Trifluorometil)fenil)-1H-imidazol-2-il)metanamina destaca por la presencia de ambos grupos, trifluorometil e imidazol. Esta combinación confiere propiedades químicas y biológicas únicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C11H10F3N3 |
|---|---|
Peso molecular |
241.21 g/mol |
Nombre IUPAC |
[5-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)8-4-2-1-3-7(8)9-6-16-10(5-15)17-9/h1-4,6H,5,15H2,(H,16,17) |
Clave InChI |
RTYPBKKEHVLTQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CN=C(N2)CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


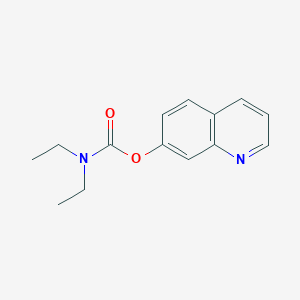

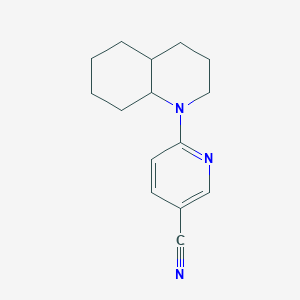



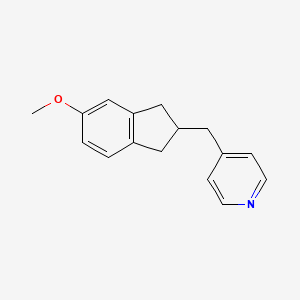
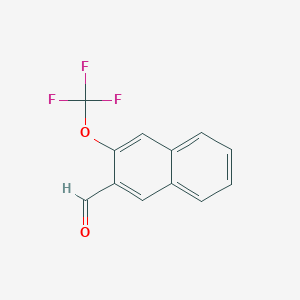
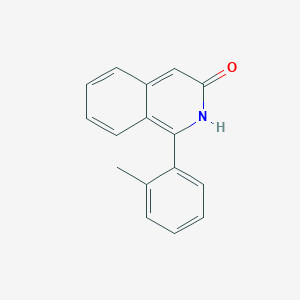



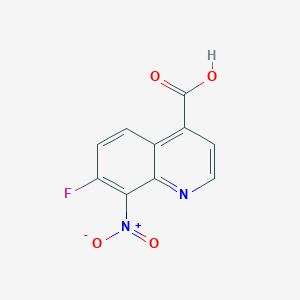
![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
